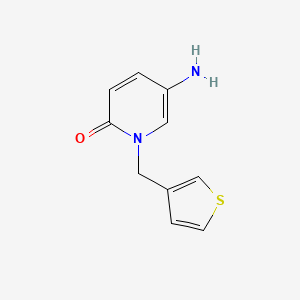
2,4-Dibromo-5-sulfamoylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H5Br2NO4S It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 4th positions, and a sulfamoyl group is attached at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-sulfamoylbenzoic acid typically involves the bromination of 5-sulfamoylbenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2nd and 4th positions of the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2,4-diamino-5-sulfamoylbenzoic acid derivatives, while coupling reactions can produce various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-5-sulfamoylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-5-sulfamoylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through various pathways. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but with chlorine atoms instead of bromine.
2,4-Difluoro-5-sulfamoylbenzoic acid: Similar structure but with fluorine atoms instead of bromine.
2,4-Diiodo-5-sulfamoylbenzoic acid: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2,4-Dibromo-5-sulfamoylbenzoic acid is unique due to the presence of bromine atoms, which impart distinct chemical properties, such as higher reactivity and different electronic effects compared to its chloro, fluoro, and iodo analogs. These properties make it a valuable compound for specific applications in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C7H5Br2NO4S |
|---|---|
Molekulargewicht |
358.99 g/mol |
IUPAC-Name |
2,4-dibromo-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H5Br2NO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) |
InChI-Schlüssel |
NJWAUKHMSHZTLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Br)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
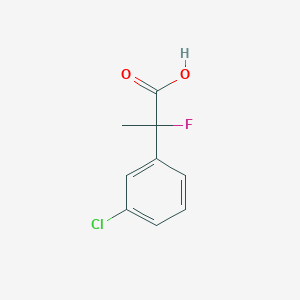

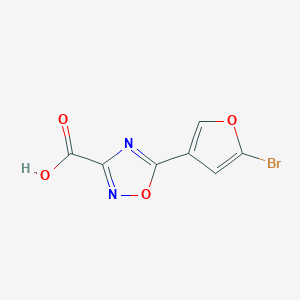

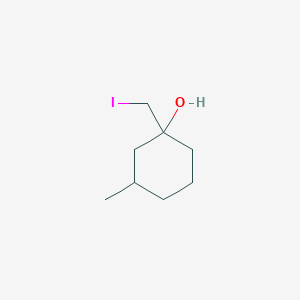
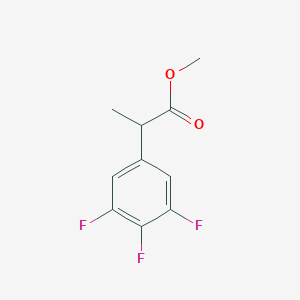

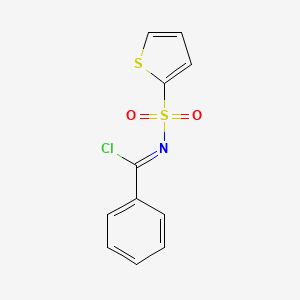
![tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13065674.png)
